![molecular formula C13H13BrN2S B2616898 2-(allylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole CAS No. 1207005-20-6](/img/structure/B2616898.png)
2-(allylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions . For example, bromophenyl compounds can be synthesized through bromination of phenyl groups .Chemical Reactions Analysis
Amides, which are structurally similar to imidazoles, can undergo hydrolysis in the presence of dilute acids or bases . Bromophenyl compounds can form unstable peroxides that may explode spontaneously .Scientific Research Applications
Selective COX-2 Inhibition
The design and synthesis of 1-aryl-5-(4-methylsulfonylphenyl)imidazoles, with C-2 alkylthio substituents, have been explored for their selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. This research highlights the potential of such compounds, including 2-(allylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole derivatives, in developing new anti-inflammatory agents with selective COX-2 inhibitory activity, comparing their effectiveness to reference drugs like celecoxib (Navidpour et al., 2007).
Antimicrobial Activity
A series of imidazole derivatives, related to 2-(allylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole, have been synthesized and evaluated for their antimicrobial properties. These studies demonstrate the potential of such compounds in combating microbial infections, with some showing promising antibacterial and antifungal activities. The research contributes to the development of new antimicrobial agents based on imidazole scaffolds (Güzeldemirci & Küçükbasmacı, 2010).
Antitumor Potential
Research into the antitumor properties of imidazole derivatives, including those similar to 2-(allylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole, has been conducted. Although some compounds in this class have not shown significant antitumor activity under certain conditions, these investigations are crucial for understanding the structure-activity relationships and for the future design of more effective antitumor agents based on the imidazole core(Andreani et al., 1983).
Safety and Hazards
properties
IUPAC Name |
5-(4-bromophenyl)-1-methyl-2-prop-2-enylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2S/c1-3-8-17-13-15-9-12(16(13)2)10-4-6-11(14)7-5-10/h3-7,9H,1,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWXNKIXEPPRFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC=C)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(allylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole |
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